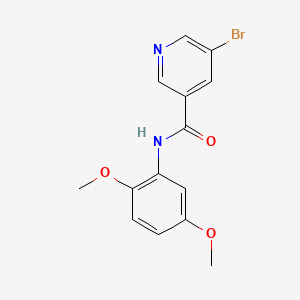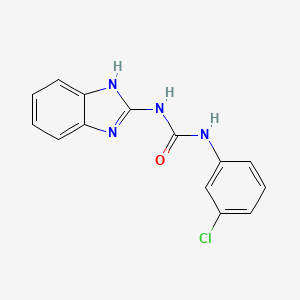
4-(4-biphenylyl)-4-oxo-N-3-pyridinylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-biphenylyl)-4-oxo-N-3-pyridinylbutanamide (also known as BPN-14770) is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. This compound has shown promising results in preclinical studies, and there is growing interest in its potential therapeutic applications.
作用机制
The mechanism of action of BPN-14770 is not fully understood, but it is believed to involve the modulation of cyclic AMP response element-binding protein (CREB) signaling. CREB is a transcription factor that plays a key role in the regulation of gene expression in the brain, and it is involved in the formation of long-term memory. BPN-14770 has been shown to increase CREB signaling in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
BPN-14770 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. BPN-14770 has also been shown to reduce the levels of beta-amyloid, a protein that is associated with the formation of plaques in the brain that are a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of BPN-14770 is that it has shown promising results in preclinical studies, suggesting that it may have therapeutic potential for the treatment of cognitive disorders. However, there are also some limitations to the use of BPN-14770 in lab experiments. For example, the synthesis of BPN-14770 is a complex and time-consuming process, which may limit its availability for research purposes. Additionally, more research is needed to fully understand the mechanism of action of BPN-14770 and its potential side effects.
未来方向
There are a number of potential future directions for the research on BPN-14770. One area of interest is the development of more efficient synthesis methods for BPN-14770, which could increase its availability for research purposes. Additionally, more research is needed to fully understand the mechanism of action of BPN-14770 and its potential therapeutic applications. Other future directions for research on BPN-14770 could include investigating its potential use in the treatment of other neurological disorders, as well as exploring its safety and efficacy in clinical trials.
Conclusion:
In conclusion, BPN-14770 is a small molecule drug that has shown promising results in preclinical studies for the treatment of cognitive disorders such as Alzheimer's disease. The synthesis of BPN-14770 is a complex process, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Despite some limitations to its use in lab experiments, BPN-14770 is a promising compound that may have important implications for the treatment of neurological disorders.
合成方法
The synthesis of BPN-14770 involves a multi-step process that starts with the reaction of 3-pyridinylbutanamide with 4-biphenylboronic acid in the presence of a palladium catalyst. This reaction produces an intermediate compound that is then treated with a series of reagents to yield the final product. The synthesis of BPN-14770 is a complex process that requires specialized equipment and expertise.
科学研究应用
BPN-14770 has been the subject of extensive scientific research, with a focus on its potential therapeutic applications for cognitive disorders such as Alzheimer's disease. Preclinical studies have shown that BPN-14770 can improve cognitive function in animal models of Alzheimer's disease, and it has also been shown to have neuroprotective effects. BPN-14770 has also been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease.
属性
IUPAC Name |
4-oxo-4-(4-phenylphenyl)-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(12-13-21(25)23-19-7-4-14-22-15-19)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-11,14-15H,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSGRCIBBQUQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetamide](/img/structure/B5775550.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5775555.png)
![4-isopropyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775571.png)
![N-isobutyl-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5775572.png)



![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide](/img/structure/B5775611.png)
![methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5775642.png)


![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
